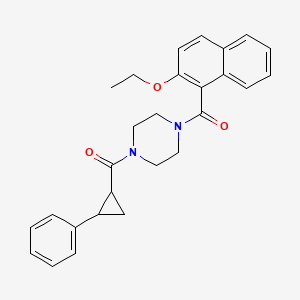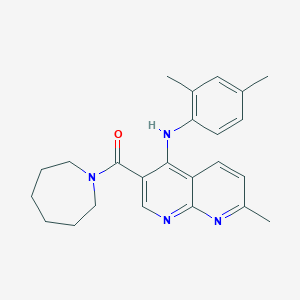![molecular formula C11H10FN3OS B2760757 N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide CAS No. 878218-34-9](/img/structure/B2760757.png)
N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an acid hydrazide with carbon disulfide . Different electrophiles can then be synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles have demonstrated potent antimicrobial properties. In particular, N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide exhibits activity against bacteria, fungi, and other microorganisms. Researchers have explored its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .
Anticancer Potential
The compound’s thiazole scaffold contributes to its anticancer activity. Studies have shown that it selectively inhibits cancer cell growth, making it a promising candidate for targeted therapies. Further investigations into its mechanism of action and potential clinical applications are ongoing .
Antioxidant Properties
Thiazoles, including our compound of interest, possess antioxidant capabilities. These molecules scavenge free radicals, protecting cells from oxidative damage. Researchers are keen on exploring their use in preventing age-related diseases and promoting overall health .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. The thiazole-based compound may modulate inflammatory pathways, making it relevant for conditions like arthritis, cardiovascular diseases, and neuroinflammation. Preclinical studies have highlighted its anti-inflammatory potential .
Antihypertensive Activity
Thiazoles have been investigated as potential antihypertensive agents. Our compound could contribute to blood pressure regulation by affecting vascular tone or renin-angiotensin pathways. Clinical trials are needed to validate its efficacy .
Anti-Alzheimer’s Potential
Given the urgent need for Alzheimer’s disease treatments, researchers have explored thiazoles as potential candidates. Our compound may influence neurodegenerative processes, offering hope for managing cognitive decline .
Wirkmechanismus
Target of Action
Compounds with a 2-aminothiazole scaffold, like the one , have been associated with a wide range of biological activities . They have been found to act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHWVOIMKVVEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide | |
CAS RN |
878218-34-9 |
Source


|
| Record name | N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)

![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)


![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)


![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)


